Tiropramide hydrochloride
Description
Overview of Tiropramide (B1683179) Hydrochloride as a Spasmolytic Agent
Tiropramide hydrochloride is recognized for its spasmolytic properties, primarily targeting the relaxation of smooth muscles. patsnap.com Its therapeutic efficacy is noted in conditions characterized by excessive smooth muscle contractions, such as gastrointestinal disturbances and biliary colic. patsnap.compatsnap.com The mechanism of action is multifaceted, involving a direct myotropic effect on smooth muscle fibers. patsnap.com
Research indicates that this compound exerts its effects through several pathways. It inhibits the influx of calcium ions into muscle cells, a critical step for muscle contraction. patsnap.com By reducing intracellular calcium, it interferes with the binding of calcium to calmodulin, which in turn prevents the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction. patsnap.com Furthermore, this compound has been shown to increase the concentration of cyclic adenosine (B11128) monophosphate (cAMP) within smooth muscle cells. patsnap.comnih.gov This is achieved by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for cAMP degradation. patsnap.compatsnap.com Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and inactivates MLCK, ultimately promoting muscle relaxation. patsnap.com Some studies also suggest it possesses anticholinergic properties, blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscles, and exhibits mild anti-inflammatory effects. patsnap.compatsnap.com
Table 1: Key Mechanistic Actions of this compound
| Mechanism | Effect | Reference |
| Calcium Ion Influx Inhibition | Reduces intracellular calcium, preventing muscle contraction. | patsnap.com |
| Phosphodiesterase (PDE) Inhibition | Increases intracellular cAMP levels, leading to muscle relaxation. | patsnap.compatsnap.comnih.gov |
| Anticholinergic Properties | Blocks acetylcholine on muscarinic receptors, diminishing excitatory effects. | patsnap.com |
| Anti-inflammatory Effects | Complements spasmolytic properties by reducing inflammation. | patsnap.compatsnap.com |
Historical Context of this compound in Therapeutic Applications
This compound, a derivative of the amino acid tyrosine, has been utilized in clinical practice for the treatment of gastrointestinal disorders, most notably irritable bowel syndrome (IBS). scispace.com Its development as a therapeutic agent was driven by the need for effective spasmolytics with a favorable side effect profile compared to traditional anticholinergic drugs. mdpi.com
Historically, clinical studies have focused on its efficacy in alleviating symptoms of IBS, such as abdominal pain and altered bowel habits. nih.govkoreamed.org A controlled clinical trial comparing this compound with octylonium bromide in patients with irritable bowel syndrome demonstrated that tiropramide was effective in reducing abdominal pain. nih.govkoreamed.org Another study investigated its effect on intestinal transit time in IBS patients, finding it more effective than a placebo in normalizing transit time and providing symptomatic relief. researchgate.netnih.gov The drug has been marketed under various trade names, including "Alfospas," "Gastrodyn," and "Musladin," for the management of conditions involving smooth muscle spasms. patsnap.comncats.ioontosight.ai
Current Research Landscape and Knowledge Gaps concerning this compound
The current research landscape for this compound continues to explore its therapeutic potential and underlying mechanisms. Ongoing research aims to further elucidate its long-term effects and potential applications in other conditions involving smooth muscle spasms. patsnap.com Recent studies have focused on its pharmacokinetics and the development of population pharmacokinetic models to better understand its variability in different populations. mdpi.comnih.gov For instance, a population pharmacokinetic analysis in healthy Korean subjects was conducted to investigate covariates that might influence its pharmacokinetic parameters. mdpi.com
Despite the existing body of research, several knowledge gaps remain. While the primary mechanisms of action are relatively well-understood, further investigation into the nuances of its interaction with various cellular signaling pathways could provide a more complete picture of its pharmacological profile. patsnap.comnih.gov Comprehensive studies on its degradation products and their potential biological activities are also an area for future research. scispace.com Furthermore, while clinical trials have established its efficacy in IBS, more extensive, large-scale comparative studies against newer spasmolytic agents could help to better define its place in the current therapeutic armamentarium. drugbank.commedpath.comclinicaltrials.gov The potential application of tiropramide in other spasmodic conditions beyond the gastrointestinal tract, such as in urological and gynecological disorders, also warrants further investigation. ncats.ionih.gov
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSEFEZWMYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972684 | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57227-16-4, 53567-47-8 | |
| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIROPRAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Foundations of Tiropramide Hydrochloride
Mechanisms of Action of Tiropramide (B1683179) Hydrochloride at the Cellular and Molecular Levels
The spasmolytic effects of tiropramide hydrochloride are principally attributed to its direct myotropic action on smooth muscle fibers. patsnap.com This action is mediated through a combination of pathways that ultimately lead to a reduction in the contractile state of the muscle.
Modulation of Intracellular Calcium Ion Dynamics
The concentration of intracellular calcium ions (Ca²⁺) is a critical determinant of smooth muscle contraction. This compound exerts its relaxant effect by influencing several key processes involved in calcium homeostasis.
A primary mechanism of this compound is the inhibition of calcium ion influx into smooth muscle cells. patsnap.comnih.govnih.gov By blocking the entry of extracellular Ca²⁺, the compound reduces the availability of this crucial ion for the initiation of the contractile cascade. patsnap.com Studies on the isolated detrusor from rats have demonstrated that tiropramide inhibits Ca²⁺-induced contractions in a depolarized, Ca²⁺-free medium, suggesting a significant role in blocking calcium influx. nih.gov The inhibitory concentration (IC50) for this effect was determined to be 3.3 x 10⁻⁶ M. nih.gov This reduction in Ca²⁺ influx is a predominant factor in the smooth muscle relaxant activity of tiropramide. nih.gov
In addition to inhibiting influx, this compound also modulates the release of calcium ions from intracellular stores within the sarcoplasmic reticulum. nih.govnih.gov Research has shown that tiropramide induces a dose-dependent increase in Ca²⁺ binding to the sarcoplasmic reticulum in purified microsomal preparations from rabbit colon smooth muscle. nih.gov This enhanced binding effectively reduces the amount of free Ca²⁺ available to interact with contractile proteins, thereby promoting muscle relaxation. nih.gov Furthermore, studies in the guinea pig urinary bladder have indicated that tiropramide inhibits both the uptake and release of Ca²⁺, highlighting its complex regulatory role on sarcoplasmic reticulum function. nih.gov
The interaction between actin and myosin, the fundamental basis of muscle contraction, is regulated by the phosphorylation of the myosin light chain, a process catalyzed by myosin light-chain kinase (MLCK). patsnap.com The activity of MLCK is, in turn, dependent on its binding with the calcium-calmodulin complex. patsnap.com By reducing the intracellular concentration of Ca²⁺ through the inhibition of influx and modulation of sarcoplasmic reticulum release, this compound effectively decreases the activation of MLCK. patsnap.com This leads to a reduction in the phosphorylation of the myosin light chain, thereby inhibiting the formation of cross-bridges between actin and myosin and resulting in smooth muscle relaxation. patsnap.com
Influence on Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
This compound also exerts its spasmolytic effects by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation. patsnap.comnih.gov
The elevation of intracellular cAMP levels by tiropramide is primarily achieved through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP. patsnap.comnih.govpatsnap.com By inhibiting PDE, tiropramide leads to an accumulation of cAMP within the smooth muscle cell. patsnap.comnih.gov This is supported by findings that the effects of tiropramide are potentiated by theophylline, a known phosphodiesterase inhibitor. nih.gov While the direct activation of adenylcyclase (the enzyme that synthesizes cAMP) is not the primary mechanism, the net effect is a significant increase in intracellular cAMP concentrations. nih.govnih.gov This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates MLCK, further contributing to the relaxation of smooth muscle. patsnap.com
Interactive Data Table: Summary of this compound's Mechanisms of Action
| Mechanism of Action | Target | Effect | Consequence |
| Calcium Dynamics | |||
| Inhibition of Influx | Calcium Ion Channels | Decreased Ca²⁺ entry | Reduced intracellular Ca²⁺ |
| Regulation of Release | Sarcoplasmic Reticulum | Increased Ca²⁺ binding | Reduced free intracellular Ca²⁺ |
| MLCK Phosphorylation | Myosin Light-Chain Kinase | Decreased activation | Reduced muscle contraction |
| cAMP Levels | |||
| PDE Inhibition | Phosphodiesterase | Inhibition of cAMP degradation | Increased intracellular cAMP |
Interactions with Neurotransmitter Systems
This compound also exerts its effects by interacting with various neurotransmitter systems that regulate smooth muscle tone.
The compound possesses anticholinergic properties, acting as an antagonist at muscarinic receptors located on smooth muscle cells. These receptors are key targets for the neurotransmitter acetylcholine (B1216132), which stimulates smooth muscle contraction.
The available scientific literature does not provide significant evidence for a direct influence of this compound on dopamine (B1211576) pathways. However, its interaction with serotonin-induced contractions has been noted in specific experimental models. In studies on the isolated ileum of guinea pigs and the uterus of rats, tiropramide demonstrated antispasmodic activity against contractions stimulated by serotonin, indicating a modulatory effect on serotonin's action in these tissues.
Table 2: Tiropramide's Interaction with Neurotransmitters and Stimulants
| System/Tissue | Stimulant | Effect of Tiropramide | Reference |
|---|---|---|---|
| Smooth Muscle | Acetylcholine | Diminishes excitatory effects via muscarinic antagonism | |
| Guinea Pig Ileum | Serotonin | Antispasmodic activity against induced contractions |
Effect on Potassium Channels
Based on a review of the available scientific literature, there is no specific information detailing the direct effects of this compound on potassium channels.
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects that are considered a complementary aspect of its primary spasmolytic action. patsnap.com Inflammation can often worsen muscle spasms and associated pain. By mitigating inflammatory mediators, this compound may contribute to more effective symptom alleviation. patsnap.com Research has noted the compound possesses mild anti-inflammatory properties, which can further aid in its efficacy for treating certain gastrointestinal disorders. patsnap.com This dual action of spasmolysis and inflammation reduction allows for a more comprehensive approach to managing conditions involving smooth muscle spasms. patsnap.com
Pharmacodynamics of this compound
The pharmacodynamics of this compound are characterized by its direct myotropic effects on smooth muscle, primarily through the modulation of intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) levels. nih.govthieme-connect.com Its action involves inhibiting the influx of calcium ions into muscle cells and increasing intracellular cAMP, leading to the relaxation of smooth muscle fibers. patsnap.comnih.govguidechem.com
The antispasmodic activity of this compound is dose-dependent, as demonstrated in both in vivo and in vitro studies.
In Vivo Studies: In animal models, the effective antispasmodic doses were found to be in the range of 4-40 mg/kg for intraperitoneal (i.p.) or intravenous (i.v.) administration and 50-90 mg/kg for oral administration. nih.gov
In Vitro Studies: In isolated smooth muscle preparations, this compound generally demonstrated antispasmodic effects at concentrations between 5 and 60 µmol/L. nih.gov
Table 1: Dose-Response Data for this compound
| Administration Route | Effective Dose Range | Study Type |
|---|---|---|
| Intraperitoneal (i.p.)/Intravenous (i.v.) | 4-40 mg/kg | In Vivo (Animal) nih.gov |
| Oral | 50-90 mg/kg | In Vivo (Animal) nih.gov |
| In Vitro Application | 5-60 µmol/L | In Vitro (Isolated Tissue) nih.gov |
This compound exhibits a degree of selectivity in its action, with its effects being more pronounced in certain types of smooth muscle tissue.
Gastrointestinal Tract: Studies have shown that the radioactivity of tiropramide persists longer in the colon compared to other organs, suggesting a relative colonic selectivity. nih.gov It has demonstrated efficacy on the smooth muscles of the stomach, ileum, jejunum, and colon. nih.govnih.gov
Biliary System: The compound is effective against spasms in the biliary tract, including the sphincter of Oddi and the circular muscles of the gall bladder. nih.govnih.gov
Urological System: Antispasmodic activity has been observed in the urinary bladder and pyeloureter preparations. nih.govnih.gov
Uterine Smooth Muscle: Tiropramide has been shown to counteract contractions in the uterus. nih.gov
Notably, the effects of this compound are more evident in the smooth muscles of the digestive, urinary, and female genital tracts compared to its impact on vascular smooth muscle, where it exerts only small effects. nih.govnih.gov
Comparative studies have evaluated the potency of this compound against other antispasmodic agents.
Papaverine (B1678415) and Flavoxate: In various in vivo models, Tiropramide was generally found to be more potent than reference agents like papaverine or flavoxate. nih.gov Specifically, it was more potent than papaverine in counteracting contractions induced by electrical or chemical stimuli in in vitro preparations. nih.gov
Octylonium: A multicenter, randomized, double-blind, non-inferiority trial comparing Tiropramide with octylonium for managing symptoms of Irritable Bowel Syndrome (IBS) demonstrated that Tiropramide was non-inferior to octylonium in terms of both efficacy and safety. nih.gov Both agents act as smooth muscle relaxants by modifying Ca²⁺ fluxes. nih.gov
Tiropramide is described as a "eukinetic" antispasmodic agent. nih.gov This characterization stems from the observation that its potency is significantly greater against "pathological" contractions or spasms (such as those provoked by chemical or electrical stimuli) than it is against "physiological" or spontaneous muscle movements. nih.govnih.gov This selective action suggests a targeted effect on hyperactive or spastic smooth muscle while having a lesser impact on normal, baseline motility. nih.govnih.gov
Pharmacokinetics of this compound
The pharmacokinetics of this compound have been studied in healthy human volunteers, revealing rapid absorption and elimination. Following oral administration, the compound is detected in plasma quickly, with peak plasma concentrations (Tmax) reached between 1.22 and 1.7 hours. guidechem.comnih.gov The terminal elimination half-life after a single oral dose is consistently reported to be in the range of 2.34 to 2.61 hours. guidechem.comnih.gov
Pharmacokinetic parameters vary depending on the route of administration. After intravenous (i.v.) administration, the plasma levels of Tiropramide are consistent with a three-compartment open model, with a terminal half-life of approximately 2.5 hours. nih.gov Following rectal administration, the peak plasma concentration is reached at around 2.2 hours. nih.gov A study found that approximately 19.6% of an administered oral dose of Tiropramide and its related metabolites can be recovered in the urine within 24 hours. nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Route of Administration |
|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | 1.22 - 1.7 hours | Oral guidechem.comnih.gov |
| Terminal Elimination Half-life (t½) | 2.34 - 2.61 hours | Oral guidechem.comnih.gov |
| Terminal Elimination Half-life (t½) | ~2.5 hours | Intravenous nih.gov |
| AUC₀→last (Area Under the Curve) | 330.7 - 348.9 ng·h/mL | Oral (100 mg dose) guidechem.com |
| Cmax (Maximum Plasma Concentration) | 93.9 - 96.4 ng/mL | Oral (100 mg dose) nih.gov |
| Urinary Excretion (24h, as tiropramide & metabolites) | 19.6% of dose | Oral nih.gov |
Absorption Characteristics
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. guidechem.com Clinical studies in human volunteers have detected the compound in plasma as early as 0.33 hours after ingestion. guidechem.com The time to reach maximum plasma concentration (Tmax) is typically observed between 1.22 and 1.43 hours, underscoring its swift uptake into the systemic circulation. guidechem.com Pharmacokinetic modeling has further characterized this process, with one study describing the absorption phase of tiropramide using a two-transit compartment model with an absorption lag time. nih.govresearchgate.net
Distribution Patterns
Once absorbed, tiropramide is distributed throughout the body. nih.gov Studies conducted in rats using radiolabeled this compound demonstrated a rapid and wide distribution to various organs and tissues following both intravenous and oral administration. nih.gov
Key findings from animal studies indicate:
High Concentration Organs: The highest concentrations of radioactivity were found in the liver and kidneys, suggesting these are key organs in the drug's disposition. Significant levels were also noted in the pancreas and salivary glands. nih.gov
Blood-Brain Barrier: The compound has been shown to cross the blood-brain barrier. nih.gov
Gastrointestinal Tract: After oral administration, high concentrations are initially found in the stomach and small intestine. nih.gov
In humans, the volume of distribution (V/F) has been found to be significantly influenced by the total protein level in the blood. nih.govnih.gov This suggests that plasma protein binding is a relevant factor in its distribution. While the specific plasma protein binding ratio in humans has not been precisely reported, studies in rats indicate it is approximately 48–51%. nih.gov
Metabolism and Metabolite Identification (e.g., CR 1034, CR 1098, CR 1166)
Tiropramide undergoes extensive metabolism in the body, primarily in the liver. nih.gov Research has identified multiple metabolites resulting from biotransformation. In one study analyzing the urine of healthy volunteers who had been administered this compound, eight distinct metabolites were detected using gas chromatography/mass spectrometry. researchgate.net
Among the metabolites studied, some have been identified and assessed for their own pharmacological activity. Specific named metabolites include CR 1034, CR 1098, and CR 1166. nih.gov These compounds have been shown to possess pharmacodynamic effects similar to the parent drug, although their potency as antispasmodic agents is lower than that of tiropramide itself. nih.gov
Excretion Pathways
The elimination of tiropramide and its metabolites from the body occurs through multiple pathways. In humans, urinary excretion is a known route, accounting for approximately 10–20% of the administered dose. nih.gov Comprehensive studies in animal models using radiolabeled tiropramide have provided further detail, confirming excretion via both urine and feces. nih.govnih.gov These studies also indicate that biliary excretion is a component of its elimination process. nih.gov
Population Pharmacokinetic Modeling in Specific Cohorts
Population pharmacokinetic (PPK) analysis has been employed to understand the variability in tiropramide's pharmacokinetics among individuals and to identify factors that may influence it. nih.govnih.gov A key study in this area was conducted on a cohort of 24 healthy Korean male subjects. nih.gov
The study developed a PPK model best described as a one-compartment model with a two-transit absorption phase and an absorption lag time. researchgate.net A significant finding from this analysis was the identification of total protein as a crucial covariate affecting both the volume of distribution (V/F) and the systemic clearance (CL/F) of tiropramide. nih.govnih.gov Higher total protein levels were correlated with a smaller volume of distribution and lower clearance. nih.gov
Conversely, the study investigated the influence of several genetic factors on tiropramide's pharmacokinetics but found no significant association. The genetic polymorphisms studied included:
ABCB1 (1236C>T, 2677G>T/A, and 3435C>T) nih.gov
CYP2D6 (*1 and *10) nih.gov
OCT2 (808G>T) nih.gov
PEPT1 (1287G>C) nih.gov
Table 1: Demographic Characteristics of the Cohort in a Population Pharmacokinetic Study
| Parameter | Mean ± Standard Deviation | Range |
|---|---|---|
| Age (years) | 22.96 ± 2.61 | 19 - 29 |
| Body Weight (kg) | 67.60 ± 7.28 | 55.2 - 82.8 |
| Body Mass Index (kg/m²) | 22.74 ± 2.72 | 17.89 - 29.06 |
Data sourced from a study involving 24 healthy Korean males. nih.gov
Bioequivalence Studies
Bioequivalence studies are essential for comparing different formulations of a drug. A study involving 16 healthy volunteers was conducted to evaluate the bioequivalence of two distinct oral formulations of this compound. researchgate.net The study utilized a Latin square crossover design. guidechem.comresearchgate.net
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of Two Tiropramide Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
|---|---|---|
| Cmax (ng/ml) | 93.9 ± 54.3 | 96.4 ± 51.6 |
| AUC₀→last (ng·h/ml) | 330.7 ± 193.9 | 348.9 ± 207.7 |
| AUC₀→inf (ng·h/ml) | 349.5 ± 205.3 | 380.8 ± 239.0 |
| Terminal Half-life (t½) (h) | 2.34 | 2.61 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from a study in 16 healthy volunteers. researchgate.net
Preclinical Research and Experimental Models for Tiropramide Hydrochloride
In Vitro Studies on Isolated Smooth Muscle Preparations
In vitro experiments using isolated smooth muscle tissues have been fundamental in understanding the direct effects of tiropramide (B1683179) on muscle cells, independent of systemic physiological influences.
Tiropramide hydrochloride has demonstrated broad-spectrum antispasmodic activities in various in vitro pharmacological tests. nih.gov In studies on the isolated stomach of guinea pigs, the compound was effective against contractions induced by electrical stimulation. nih.gov Similarly, when tested on the longitudinal muscles of the guinea pig ileum, tiropramide inhibited contractions that were stimulated by electrical impulses. nih.gov The guinea pig ileum is a classic preparation for studying the effects of drugs on intestinal motility, as electrical stimulation causes the release of neurotransmitters like acetylcholine (B1216132) from the enteric nervous system, leading to muscle contraction. sheffbp.co.uknorecopa.no Tiropramide's ability to counteract these electrically induced contractions suggests a direct or indirect modulatory effect on the contractile process of the smooth muscle.
The antispasmodic effects of tiropramide have been extensively characterized against contractions provoked by a variety of chemical agents in different smooth muscle preparations. nih.gov In the longitudinal muscles of the guinea pig ileum, tiropramide effectively antagonized contractions induced by barium chloride (BaCl2), acetylcholine, histamine, serotonin, substance P, and cholecystokinin (B1591339) octapeptide (CCK-8). nih.gov Its activity extended to other tissues as well; it inhibited contractions in the rat ascending colon stimulated by BaCl2 and acetylcholine, and in the circular muscles of the guinea pig gall bladder provoked by BaCl2, acetylcholine, histamine, and cerulein. nih.gov Furthermore, tiropramide was shown to inhibit contractions of the rat uterus stimulated by oxytocin, serotonin, acetylcholine, and prostaglandin (B15479496) F2α (PGF2α). nih.gov Generally, the antispasmodic effect of tiropramide was observed at concentrations ranging from 5-60 µmol/L, and it was found to be more potent than papaverine (B1678415) against contractions induced by these chemical stimuli. nih.gov
| Tissue Preparation | Inducing Agent | Effect of Tiropramide |
|---|---|---|
| Guinea Pig Ileum (Longitudinal Muscle) | BaCl2 | Inhibition nih.gov |
| Acetylcholine | Inhibition nih.gov | |
| Histamine | Inhibition nih.gov | |
| Serotonin | Inhibition nih.gov | |
| Substance P | Inhibition nih.gov | |
| CCK-8 | Inhibition nih.gov | |
| Rat Ascending Colon | BaCl2 | Inhibition nih.gov |
| Acetylcholine | Inhibition nih.gov | |
| Rat Uterus | Oxytocin | Inhibition nih.gov |
| Serotonin | Inhibition nih.gov | |
| Acetylcholine | Inhibition nih.gov | |
| PGF2α | Inhibition nih.gov |
The effects of tiropramide were observed to be more pronounced on stimulated contractions rather than on spontaneous or "physiological" movements. nih.govnih.gov In studies on the rabbit jejunum, tiropramide demonstrated effects on both spontaneous contractions and on electrical inhibition. nih.gov However, across different smooth muscle preparations, it was generally found to be less potent or ineffective on spontaneous contractions compared to its effect on contractions provoked by electrical or chemical stimuli. nih.gov This suggests a potential selectivity of tiropramide for hyperactive or spastic states of smooth muscle over normal physiological tone and motility. nih.gov
The mechanism of action for tiropramide's spasmolytic effect is multifaceted, with a primary association with the modulation of calcium ion (Ca2+) handling in smooth muscle cells. nih.govpatsnap.comnih.gov Studies suggest that the smooth muscle relaxant activity of tiropramide is predominantly linked to the inhibition of calcium ion influx. patsnap.comnih.gov By inhibiting the entry of extracellular Ca2+ into the muscle cells, tiropramide reduces the availability of Ca2+ to bind with calmodulin. patsnap.com This, in turn, prevents the activation of myosin light-chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin and the subsequent initiation of muscle contraction. patsnap.com
In addition to inhibiting Ca2+ influx, tiropramide's mechanism involves, to a lesser extent, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This is achieved by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for the breakdown of cAMP. patsnap.comnih.gov The resulting elevated cAMP levels activate protein kinase A (PKA), which can phosphorylate and inactivate MLCK, further contributing to muscle relaxation. patsnap.com Some studies using purified microsomal preparations from rabbit colon smooth muscle, corresponding to the sarcoplasmic reticulum, showed that tiropramide induced a dose-dependent increase in Ca2+ binding. nih.gov This suggests that by increasing cAMP, tiropramide may enhance the sequestration of Ca2+ into intracellular stores, reducing the amount of free cytoplasmic Ca2+ available to trigger contraction. nih.govnih.gov While tiropramide demonstrates these effects on calcium handling, it is noted to have very small calcium channel blocking activity in the conventional sense, particularly when compared to its effects on stimulated contractions. nih.gov
In Vivo Animal Models of Spasm and Motility Disorders
To complement in vitro findings, this compound has been evaluated in live animal models that simulate conditions of spasm and altered gastrointestinal motility.
The efficacy of tiropramide has been investigated in in vivo models assessing gastric emptying. nih.gov One such model involves studying gastric emptying in mice, where motility is intentionally retarded by administering agents like cholecystokinin octapeptide (CCK-8) or morphine. nih.gov In these studies, tiropramide demonstrated antispasmodic activity by influencing the delayed gastric emptying. nih.gov The compound showed a greater potency on these "pathological" contractions or spasms compared to its effect on "physiological" movements, reinforcing the concept that it may act as a "eukinetic" antispasmodic agent, normalizing motility rather than simply suppressing it. nih.gov
| Animal Model | Condition Investigated | Observed Effect of Tiropramide |
|---|---|---|
| Mouse | Gastric emptying retarded by CCK-8 or morphine | Antispasmodic activity nih.gov |
| Mouse | Progression of intestinal contents | Antispasmodic activity nih.gov |
| Anesthetized Rabbit | Spontaneous motility of the colon | Antispasmodic activity nih.gov |
| Rat | Diarrhea induced by castor oil | Antispasmodic activity nih.gov |
| Guinea Pig | Spasm of the sphincter of Oddi provoked by morphine | Antispasmodic activity nih.gov |
| Anesthetized Rat | Contractions of the urinary bladder | Antispasmodic activity nih.gov |
Intestinal Content Progression Models (e.g., in Mice)
The effect of tiropramide on the transit of intestinal contents has been assessed in mice, a standard model for evaluating gut motility. In these studies, a marker such as charcoal meal is administered orally, and the distance it travels through the small intestine over a specific period is measured. Tiropramide has demonstrated antispasmodic activity in this model, indicating its ability to modulate intestinal propulsion. nih.gov The compound was effective at doses ranging from 4-40 mg/kg when administered intraperitoneally (i.p.) or intravenously (i.v.), and at 50-90 mg/kg when given orally. nih.gov This suggests that tiropramide can influence physiological intestinal movements.
Table 1: Effect of this compound on Intestinal Content Progression in Mice
| Model | Animal | Route of Administration | Effective Dose Range | Observed Effect |
| Intestinal Content Progression | Mouse | i.p. / i.v. | 4-40 mg/kg | Antispasmodic Activity |
| Intestinal Content Progression | Mouse | Oral | 50-90 mg/kg | Antispasmodic Activity |
Colonic Motility Investigations (e.g., in Anesthetized Rabbits)
The influence of tiropramide on colonic motility has been investigated in anesthetized rabbits, a model that allows for the direct measurement of spontaneous smooth muscle contractions of the colon. nih.gov Research has shown that tiropramide exerts an antispasmodic effect on the spontaneous movements of the colon in this in vivo setting. nih.gov Further mechanistic studies on isolated rabbit colon smooth muscle reveal that tiropramide's relaxant activity may be linked to an increase in intracellular cyclic AMP (cAMP) concentrations, potentially through the inhibition of phosphodiesterase. nih.gov This biochemical action is believed to lead to the binding of calcium to the sarcoplasmic reticulum, preventing its interaction with contractile proteins and resulting in smooth muscle relaxation. nih.gov
Diarrhea Models (e.g., Castor Oil-induced in Rats)
The efficacy of tiropramide as an antidiarrheal agent has been tested using the castor oil-induced diarrhea model in rats. Castor oil induces diarrhea by irritating the intestinal mucosa, leading to increased motility and fluid secretion. In this model, tiropramide demonstrated antispasmodic activity, effectively mitigating the diarrheal response. nih.gov The effective oral doses were in the range of 50-90 mg/kg, while parenteral administration (i.p. or i.v.) was effective at 4-40 mg/kg. nih.gov These findings highlight tiropramide's potential to counteract pathological hypermotility of the intestine.
Table 2: Efficacy of this compound in Castor Oil-Induced Diarrhea Model in Rats
| Model | Animal | Route of Administration | Effective Dose Range | Primary Outcome |
| Castor Oil-Induced Diarrhea | Rat | Oral | 50-90 mg/kg | Antispasmodic / Antidiarrheal Effect |
| Castor Oil-Induced Diarrhea | Rat | i.p. / i.v. | 4-40 mg/kg | Antispasmodic / Antidiarrheal Effect |
Sphincter of Oddi Spasm Models (e.g., Morphine-provoked in Guinea Pigs)
The Sphincter of Oddi is a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. Spasms of this sphincter can cause significant pain. The effect of tiropramide on induced spasms has been studied in guinea pigs where contractions are provoked by morphine, a known spasmogenic agent for this tissue. nih.gov In this experimental model, tiropramide demonstrated the ability to counteract the morphine-induced spasms, showcasing its antispasmodic properties on the biliary tract smooth muscle. nih.gov It was shown to be active at doses between 4-40 mg/kg (i.p. or i.v.) and 50-90 mg/kg (orally). nih.gov
Urinary Bladder Contraction Models (e.g., in Anesthetized Rats)
Tiropramide's effects on urinary bladder smooth muscle (the detrusor) have been characterized in rats. In vivo studies in anesthetized rats showed that intravenous administration of tiropramide could abolish rhythmic bladder contractions. nih.gov In vitro experiments using isolated rat detrusor muscle strips provided more detailed mechanistic insights. Tiropramide was found to inhibit contractions induced by various stimuli, including the cholinergic agonist carbachol, potassium (K+), barium (Ba2+), and electrical stimulation. nih.gov The potency of tiropramide against these induced contractions was quantified by determining its IC50 values (the concentration required to inhibit the response by 50%). These results suggest that tiropramide's relaxant effect on the bladder is primarily due to a direct action on the smooth muscle. nih.gov
Table 3: Inhibitory Effect of this compound on Induced Contractions in Isolated Rat Detrusor Muscle
| Spasmogenic Agent | IC50 Value (x 10⁻⁵ M) |
| Electrical Stimulation | 2.9 |
| Carbachol (CCh) | 3.6 |
| Potassium (K+) (60 mM) | 4.2 |
| Barium (Ba2+) (10 mM) | 5.8 |
Uterine Contraction Models
The antispasmodic potential of tiropramide has also been evaluated on uterine smooth muscle. In vitro studies on isolated rat uterus preparations have shown that tiropramide can inhibit contractions provoked by a range of physiological stimulants. nih.gov These spasmogens include oxytocin, serotonin, acetylcholine, and prostaglandin F2α (PGF2α). nih.gov Tiropramide demonstrated a broad-spectrum antispasmodic effect against these chemically-induced contractions at concentrations ranging from 5 to 60 µmol/L. nih.gov
Table 4: Efficacy of this compound against Spasmogen-Induced Contractions in Isolated Rat Uterus
| Inducing Agent | Animal Model | Effective Concentration Range (µmol/L) |
| Oxytocin | Rat | 5-60 |
| Serotonin | Rat | 5-60 |
| Acetylcholine | Rat | 5-60 |
| Prostaglandin F2α (PGF2α) | Rat | 5-60 |
Vascular Smooth Muscle Studies (e.g., Portal Vein, Tail Artery, Aortic Strip, Coronary Artery)
The effects of tiropramide on vascular smooth muscle have been investigated across several different preparations to assess its vasorelaxant properties. Studies have included the spontaneous contractions of the rat portal vein, contractions of the rat tail artery provoked by electrical stimulation or agents like epinephrine (B1671497) and ergotamine, norepinephrine-stimulated contractions in rabbit aortic strips, and contractions of bovine coronary artery strips depolarized by HCl. nih.gov Across these varied models, tiropramide was found to have only small or minor effects on vascular smooth muscle, particularly when compared to its more pronounced activity in visceral smooth muscle. nih.gov The general effective concentration for these antispasmodic effects was in the range of 5-60 µmol/L. nih.gov
Table 5: Summary of this compound Effects on Various Vascular Smooth Muscle Preparations
| Tissue Preparation | Animal Model | Stimulus |
| Portal Vein | Rat | Spontaneous Contraction |
| Tail Artery | Rat | Electrical Stimulation, Epinephrine, Ergotamine |
| Aortic Strip | Rabbit | Norepinephrine |
| Coronary Artery | Bovine | HCl-induced Depolarization |
Toxicity Studies in Preclinical Models
The preclinical safety evaluation of this compound has involved toxicological studies in animal models to determine its potential adverse effects. These studies are fundamental in establishing a preliminary safety profile before any clinical application.
Acute toxicity studies have been conducted to assess the effects of a single high dose of the compound. In one such study, the median lethal dose (LD50) of this compound was determined in rats. The oral LD50 was established to be 1074 mg/kg. This value provides a quantitative measure of the acute toxicity of the compound when administered orally in this species.
Comparative toxicological assessments have indicated that tiropramide is less toxic than papaverine, another antispasmodic agent, as determined by their respective LD50 values. nih.gov Furthermore, investigations into the different forms of the molecule have shown that the toxicity of the chiral forms of tiropramide does not significantly differ from that of the racemic mixture. nih.gov
Information regarding detailed subacute and chronic toxicity studies in preclinical models is not extensively available in the public domain. Such studies would typically involve repeated administration of this compound over longer periods (e.g., 28 days for subacute and 90 days or more for chronic studies) to identify target organs for toxicity and to understand the dose-response relationship for long-term exposure. The absence of detailed public data on these studies limits a comprehensive overview of the long-term toxicological profile of this compound in preclinical settings.
| Animal Model | Route of Administration | Toxicity Value (LD50) |
|---|---|---|
| Rat | Oral | 1074 mg/kg |
Metabolite Activity and Potency in Preclinical Models
Key metabolites of tiropramide that have been studied in vivo for their antispasmodic activities include CR 1034, CR 1098, and CR 1166. nih.gov Research has shown that these metabolites exhibit similar pharmacodynamic effects to the parent compound, tiropramide. nih.gov This suggests that they may also contribute to the antispasmodic action of the drug.
However, a crucial finding from these preclinical models is that the potency of these metabolites is lower than that of tiropramide itself. nih.gov While they share a similar mechanism of action, a higher concentration of the metabolites would be required to produce the same level of antispasmodic effect as the parent compound.
In terms of safety, the metabolites of tiropramide have been found to be less toxic than the parent compound. nih.gov This is a favorable characteristic, as it implies that the metabolic process leads to compounds with a better safety profile.
| Metabolite | Pharmacodynamic Effect | Potency Compared to this compound | Toxicity Compared to this compound |
|---|---|---|---|
| CR 1034 | Similar antispasmodic activity | Less potent | Less toxic |
| CR 1098 | Similar antispasmodic activity | Less potent | Less toxic |
| CR 1166 | Similar antispasmodic activity | Less potent | Less toxic |
Clinical Research and Therapeutic Efficacy of Tiropramide Hydrochloride
Clinical Trials in Irritable Bowel Syndrome (IBS)
The therapeutic efficacy of tiropramide (B1683179) hydrochloride in IBS has been evaluated through various clinical trials, including placebo-controlled and comparative studies.
Randomized, double-blind, placebo-controlled trials have provided evidence for the efficacy of tiropramide hydrochloride in IBS. In one such study, tiropramide was shown to lead to a greater improvement in total symptom scores over four weeks compared to placebo, which showed improvement for only three weeks. Notably, by the fourth week, a significant improvement in abdominal pain was observed only in the group receiving tiropramide. nih.gov
A significant body of evidence for this compound's efficacy comes from non-inferiority trials comparing it to other established antispasmodics like octylonium bromide. nih.govjnmjournal.orgscienceopen.comresearchgate.netnih.govsemanticscholar.org A large multicenter, randomized, double-blind, non-inferiority trial involving 287 IBS patients demonstrated that tiropramide is as effective as octylonium in managing abdominal pain. jnmjournal.orgscienceopen.comresearchgate.netnih.gov Over a four-week treatment period, both drugs showed a similar safety profile. jnmjournal.orgnih.gov
Another controlled trial with 60 IBS patients reported that this compound led to a faster and more significant improvement in symptoms compared to octylonium bromide. nih.gov Specifically, relief from abdominal pain was observed more rapidly in the tiropramide group. nih.gov
The assessment of abdominal pain and discomfort in clinical trials of this compound has utilized validated tools such as the Visual Analog Scale (VAS) and symptom diaries. nih.govjnmjournal.org In the large non-inferiority trial comparing tiropramide to octylonium, the primary endpoint was the mean change in the VAS score for abdominal pain from baseline after four weeks of treatment. nih.govjnmjournal.orgscienceopen.com
Both treatment groups experienced a significant decrease in VAS scores for abdominal pain at the end of the four-week period. nih.govjnmjournal.org The mean change from baseline in the tiropramide group was -23.49 ± 17.51 mm, which was not significantly different from the -23.13 ± 17.61 mm change observed in the octylonium group. nih.govjnmjournal.org Symptom diaries also confirmed significant improvements in abdominal pain and discomfort at weeks two and four in both groups, with no significant difference between them. nih.gov However, one finding noted that the degree of symptom reduction in abdominal pain as recorded in symptom diaries was higher in the tiropramide group from the first week of treatment. nih.gov
Change in Abdominal Pain VAS Scores (mm) After 4 Weeks
| Treatment Group | Baseline VAS Score (Mean ± SD) | Change from Baseline at Week 4 (Mean ± SD) |
|---|---|---|
| This compound | 52.8 ± 15.6 | -23.49 ± 17.51 |
| Octylonium Bromide | 52.7 ± 15.2 | -23.13 ± 17.61 |
The effect of this compound on bowel habits has also been a key area of investigation. In a subgroup of patients with diarrhea-predominant IBS (IBS-D), treatment with tiropramide was found to improve bowel habits by decreasing stool frequency and improving stool consistency. nih.gov This suggests that the spasmolytic effect of the drug may contribute to the regulation of bowel movements in this patient population. nih.gov
The impact of IBS on a patient's quality of life is substantial, and clinical trials have assessed the effect of this compound using measures like the Irritable Bowel Syndrome-Quality of Life (IBS-QoL) questionnaire. nih.govjnmjournal.org In the non-inferiority trial comparing tiropramide to octylonium, significant improvements in IBS-QoL were observed in both treatment groups after four weeks. nih.gov There was no significant difference in the degree of improvement between the two groups, indicating that tiropramide is as effective as octylonium in enhancing the quality of life for individuals with IBS. nih.govjnmjournal.org The relief of abdominal pain and discomfort is a likely contributor to this improvement in quality of life. nih.govjnmjournal.org
Improvement in IBS-QoL Scores at Week 4
| Treatment Group | Baseline IBS-QoL Score (Mean ± SD) | Week 4 IBS-QoL Score (Mean ± SD) | Change from Baseline (Mean ± SD) |
|---|---|---|---|
| This compound | 66.9 ± 18.5 | 80.8 ± 16.5 | 13.9 ± 15.5 |
| Octylonium Bromide | 67.0 ± 19.4 | 80.2 ± 17.8 | 13.2 ± 16.2 |
Given the well-established link between IBS and psychological comorbidities, the influence of this compound on symptoms of depression and anxiety has been evaluated using tools such as the Beck Depression Inventory (BDI) and the Beck Anxiety Inventory (BAI). nih.govjnmjournal.org Clinical research has shown that treatment with tiropramide can lead to improvements in the levels of depression and anxiety in patients with IBS. nih.gov This effect may be related to the brain-gut axis, where the relief of physical symptoms like abdominal pain positively impacts the emotional state of the patient. nih.gov Similar to other efficacy measures, the improvements in BDI and BAI scores were comparable to those seen with octylonium bromide, with no significant differences between the two treatment groups. nih.gov
Changes in BDI and BAI Scores at Week 4
| Parameter | Treatment Group | Baseline Score (Mean ± SD) | Week 4 Score (Mean ± SD) | Change from Baseline (Mean ± SD) |
|---|---|---|---|---|
| BDI | This compound | 12.6 ± 9.6 | 7.7 ± 7.9 | -4.9 ± 8.1 |
| Octylonium Bromide | 12.8 ± 9.8 | 7.8 ± 8.1 | -5.0 ± 8.0 | |
| BAI | This compound | 10.7 ± 8.8 | 6.6 ± 7.1 | -4.1 ± 7.3 |
| Octylonium Bromide | 10.8 ± 9.0 | 6.5 ± 6.9 | -4.3 ± 7.4 |
Subgroup Analyses in IBS (e.g., IBS-D)
Clinical research has explored the efficacy of this compound in specific subgroups of Irritable Bowel Syndrome (IBS) patients, particularly those with diarrhea-predominant IBS (IBS-D). In these patients, tiropramide has been shown to improve bowel habits. jnmjournal.orgnih.gov The spasmolytic effect of the drug is believed to contribute to the improvement in both stool frequency and consistency. jnmjournal.orgnih.gov
One study highlighted that after a 30-day treatment period, a significantly higher percentage of patients treated with tiropramide achieved normal bowel habits compared to those treated with octylonium bromide. nih.govnih.gov
Table 1: Normalization of Bowel Habits in IBS Patients After 30 Days of Treatment
| Treatment Group | Percentage of Patients with Normal Bowel Habits |
| This compound | 88% |
| Octylonium Bromide | 47% |
Effect on Intestinal Transit Time in IBS Patients
Studies have demonstrated this compound's regulatory effect on intestinal motility in IBS patients. A clinical trial involving 40 IBS patients, half with accelerated intestinal transit and half with delayed transit, found tiropramide to be significantly more effective than a placebo in normalizing intestinal transit time. nih.govnih.govresearchgate.net This normalizing effect is a key aspect of its therapeutic action in managing IBS symptoms. nih.gov
Clinical Studies in Other Gastrointestinal Disorders
Dyspepsia
The efficacy of this compound has also been assessed in the context of dyspeptic symptoms, often co-occurring with other gastrointestinal disorders. In a comparative study with octylonium bromide for the treatment of irritable colon, both drugs were found to be effective in reducing dyspeptic symptoms. nih.gov Another study focusing on biliary dyskinesia also reported that tiropramide was effective in improving dyspepsia symptoms. nih.gov
Biliary Colic
Table 2: Comparative Efficacy of Tiropramide and Imecromone in Biliary Dyskinesia
| Efficacy Parameter | This compound | Imecromone |
| Reduction in Pain Attacks | Significantly more effective | Less effective |
| Improvement in Pain Symptoms | Significantly more effective | Less effective |
| Improvement in Dyspepsia Symptoms | Significantly more effective | Less effective |
| Normalization of Delayed Gallbladder Filling | Effective | Not effective |
Colonic Diverticulosis
This compound has been investigated for its therapeutic potential in uncomplicated colonic diverticulosis. A study involving 10 patients with this condition demonstrated a regression in pain symptomatology in 9 of the patients following therapy with tiropramide. nih.gov This suggests a high rate of efficacy in providing symptomatic relief for this condition. nih.gov
Table 3: Symptomatic Relief in Uncomplicated Colonic Diverticulosis with this compound
| Total Number of Patients | Number of Patients with Pain Regression |
| 10 | 9 |
Clinical Studies in Urological Conditions
The application of this compound has been extended to the field of urology, specifically in the management of neurogenic bladder dysfunction. A clinical trial involving five patients with this condition demonstrated that oral treatment with tiropramide led to significant improvements in key urodynamic parameters. nih.gov Specifically, there was a notable increase in the urine volume at the first desire to void and in the maximum bladder capacity, without a significant increase in residual urine volume. nih.gov These findings suggest that tiropramide relaxes the bladder smooth muscle, thereby increasing bladder capacity. nih.gov
Table 4: Effect of this compound on Urodynamic Parameters in Neurogenic Bladder Dysfunction
| Urodynamic Parameter | Outcome |
| Urine Volume at First Desire to Void | Significantly increased |
| Maximum Bladder Capacity | Significantly increased |
| Volume of Residual Urine | No significant increase |
Neurogenic Bladder Dysfunction
Neurogenic bladder dysfunction is a condition characterized by impaired bladder filling and emptying due to a neurological disorder. Clinical research has investigated the efficacy of this compound in managing the symptoms of this condition, particularly detrusor overactivity.
A clinical study involving patients with neurogenic bladder dysfunction demonstrated that oral administration of this compound led to significant improvements in urodynamic parameters. Specifically, the treatment increased the maximum bladder capacity and the urine volume at which the first desire to void was perceived. Notably, there was no significant increase in residual urine volume, suggesting that the drug's bladder-relaxing effect did not compromise voiding efficiency.
Preclinical studies in animal models have further elucidated the mechanism of tiropramide in the urinary bladder. Research in rats has shown that tiropramide directly acts on the detrusor smooth muscle, inhibiting contractions induced by various stimuli. This direct musculotropic effect is believed to be the primary mechanism for its therapeutic benefit in neurogenic bladder dysfunction.
Table 1: Summary of a Clinical Study on this compound for Neurogenic Bladder Dysfunction
| Study Parameter | Patient Population | Intervention | Key Findings |
| Urodynamic Effects | Patients with neurogenic bladder dysfunction | Oral this compound | - Significantly increased maximum bladder capacity.- Significantly increased urine volume at first desire to void.- No significant increase in residual urine volume. |
Exploratory Clinical Research and Potential New Indications
Beyond its established use in gastrointestinal spasms and its investigation in neurogenic bladder, the pharmacological properties of this compound suggest its potential utility in a broader range of clinical conditions. However, it is crucial to note that research in these areas is largely preliminary.
Pain Management Beyond Gastrointestinal Spasms (e.g., Chronic Pain, Migraines, Tension Headaches)
This compound's efficacy in alleviating pain associated with smooth muscle spasms in the gut has prompted exploration into its potential for other pain conditions. While direct clinical trials for chronic pain, migraines, or tension headaches are scarce, its mechanism as a smooth muscle relaxant could theoretically offer benefits in conditions where muscle tension contributes to the pain experience. For instance, some sources suggest its potential use in managing chronic pain, although robust clinical data is lacking. Headaches have been reported as a potential side effect of the medication, but there is no substantive evidence to support its use as a primary treatment for migraines or tension headaches.
Muscle Relaxation in Conditions such as Multiple Sclerosis, Spinal Cord Injuries, Acute Musculoskeletal Pain
The muscle relaxant properties of this compound are a cornerstone of its therapeutic action. This has led to theoretical considerations for its use in conditions characterized by skeletal muscle spasticity, such as multiple sclerosis and spinal cord injuries, as well as in acute musculoskeletal pain. However, there is a notable absence of specific clinical trials evaluating the efficacy and safety of this compound for these indications. The primary focus of existing research has been on smooth muscle, and its effects on skeletal muscle spasticity remain to be clinically investigated.
Postoperative Pain and Spasm Management
Neurological Disorders
Apart from neurogenic bladder dysfunction, the potential application of this compound in other neurological disorders is not well-established. Its mechanism of action is primarily focused on peripheral smooth muscle relaxation and does not suggest a primary role in centrally-mediated neurological conditions.
Methodological Considerations in Clinical Trial Design for this compound
The design of robust clinical trials is paramount to definitively establish the efficacy and safety of this compound for any indication. Several methodological factors should be carefully considered:
Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population. For instance, in trials for neurogenic bladder dysfunction, the underlying neurological condition and the specific urodynamic parameters should be standardized.
Outcome Measures: Primary and secondary endpoints should be clinically relevant and objectively measurable. For neurogenic bladder, urodynamic parameters such as maximum cystometric capacity and detrusor pressure are key. For pain indications, validated pain scales and quality of life questionnaires are crucial.
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for establishing efficacy. Crossover designs may be appropriate for certain chronic, stable conditions.
Comparator Agents: In addition to placebo, comparison with existing standard-of-care treatments is important to determine the relative efficacy and safety of this compound.
Duration of Treatment: The trial duration should be sufficient to observe a clinically meaningful effect and to assess the long-term safety and tolerability of the medication.
Subjective and Objective Measures: A combination of patient-reported outcomes (e.g., symptom diaries, quality of life surveys) and objective measures (e.g., urodynamic testing, physiological measurements) can provide a comprehensive assessment of treatment effects.
Given the limited body of high-quality clinical trial data for many of the potential indications of this compound, future research adhering to these methodological principles is necessary to fully elucidate its therapeutic role.
Standardization of Diagnosis (e.g., Rome III criteria for IBS)
The credibility and comparability of clinical trial results for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) heavily rely on the use of standardized diagnostic criteria. In the clinical evaluation of tiropramide, researchers have increasingly adopted established criteria to ensure accurate patient diagnosis and to create homogenous study populations.
A notable example is the use of the Rome III diagnostic criteria for IBS in a multicenter, randomized, non-inferiority trial comparing tiropramide with octylonium. nih.govclinicaltrials.govnih.gov To be included in this study, patients aged 20 to 75 not only had to be diagnosed according to the Rome III criteria but also had to experience abdominal pain or discomfort at least twice a week during a two-week run-in period. nih.govjnmjournal.org This standardization is crucial for ensuring that the study results are applicable to a well-defined patient group and can be compared with other studies that use the same diagnostic framework. The adoption of such criteria minimizes diagnostic variability across different study sites and investigators, thereby enhancing the internal and external validity of the research findings. nih.gov
Addressing Heterogeneity in Patient Populations
Heterogeneity within patient populations presents a significant challenge in clinical trials for IBS. To mitigate this, studies on tiropramide have employed specific inclusion and exclusion criteria to create more uniform study groups.
In a key non-inferiority trial, the patient population was carefully selected. nih.gov Eligible participants were adults aged 20-75 who met the Rome III criteria for IBS and had a baseline level of abdominal pain (a visual analogue scale score over 30 mm). jnmjournal.org The exclusion criteria were extensive, designed to eliminate confounding factors. nih.govclinicaltrials.gov Patients were excluded if they had a history of inflammatory bowel disease, lactose (B1674315) intolerance, uncontrolled diabetes or hypertension, psychiatric disorders requiring medication, or a history of malignancy, among other conditions. nih.gov Additionally, individuals with a history of other significant gastrointestinal diseases such as peptic ulcer disease, GI bleeding, or intestinal obstruction within the previous six months were also excluded. nih.gov This rigorous selection process helps in isolating the therapeutic effects of tiropramide by reducing the impact of comorbid conditions and other variables that could influence the study outcomes.
Outcome Measure Validation and Consistency (e.g., Psychometric Tools for Anxiety/Depression)
The evaluation of therapeutic efficacy in IBS requires the use of validated and consistent outcome measures that capture the multidimensional nature of the disorder. Clinical trials of tiropramide have utilized a range of tools to assess changes in symptoms, quality of life, and psychological state.
In a comparative study against octylonium, the primary endpoint was the change in abdominal pain from baseline, measured using a Visual Analogue Scale (VAS) after four weeks of treatment. nih.govewha.ac.kr The VAS is a widely accepted tool for pain assessment. Secondary endpoints included:
Changes in abdominal pain and discomfort at various time points using VAS scores. nih.gov
Patient-reported symptom improvement through symptom diaries, which tracked stool frequency and consistency based on the Bristol Stool Form Scale. nih.gov
Assessment of quality of life using the disease-specific Irritable Bowel Syndrome-Quality of Life (IBS-QoL) instrument. nih.govjnmjournal.org
Evaluation of psychological comorbidities using validated psychometric tools, specifically the Beck Depression Inventory (BDI) and the Beck Anxiety Inventory (BAI). nih.govjnmjournal.org
The use of these validated instruments allows for a comprehensive assessment of tiropramide's effects, not only on the primary physical symptoms but also on the broader impact of IBS on a patient's life and mental well-being. nih.gov After four weeks of treatment, significant improvements were observed in both the tiropramide and octylonium groups in IBS-QoL, BDI, and BAI scores, although the differences between the two groups were not statistically significant. nih.gov
Comparison to Placebo and Active Comparators
To establish the efficacy of tiropramide, it has been evaluated against both placebo and other active medications used for IBS. These comparative trials are essential for understanding its relative therapeutic value.
Tiropramide has also been compared to the active comparator octylonium bromide. In a multicenter, randomized, non-inferiority trial involving 287 IBS patients, tiropramide was found to be as effective as octylonium in managing abdominal pain. ewha.ac.krsemanticscholar.orgscienceopen.com After four weeks of treatment, the mean change from baseline in VAS scores for abdominal pain was -23.49 mm for the tiropramide group and -23.13 mm for the octylonium group, with the difference not being statistically significant. nih.gov An earlier study also compared tiropramide to octylonium and found that tiropramide provided a faster and greater improvement in abdominal pain. nih.gov Furthermore, at the end of the 30-day treatment period, 88% of patients treated with tiropramide had normalized bowel habits compared to 47% in the octylonium group. nih.gov
| Study Comparison | Primary Outcome | Result |
| Tiropramide vs. Placebo | Improvement in total symptom scores and abdominal pain | Tiropramide showed sustained symptom improvement over 4 weeks compared to 3 weeks for placebo. Significant abdominal pain improvement at week 4 was only seen with tiropramide. nih.gov |
| Tiropramide vs. Octylonium Bromide (Non-inferiority trial) | Change in abdominal pain (VAS score) at 4 weeks | Tiropramide was non-inferior to octylonium in reducing abdominal pain. Both groups showed significant pain reduction from baseline. nih.govewha.ac.kr |
| Tiropramide vs. Octylonium Bromide (Earlier comparative study) | Relief of abdominal pain and normalization of bowel habits | Tiropramide induced faster and higher improvement in abdominal pain. 88% of tiropramide patients achieved normal bowel habits vs. 47% for octylonium. nih.gov |
Considerations for Long-term Effects and Optimal Dosing Strategies
While short-term studies have established the efficacy of tiropramide, research into its long-term effects and the optimization of dosing strategies is an ongoing area of focus. patsnap.com Most clinical trials, such as the key non-inferiority study comparing it to octylonium, have a relatively short treatment duration of four weeks. nih.govresearchgate.net This duration is sufficient to demonstrate efficacy for acute symptom management but does not provide data on sustained effectiveness, potential for tolerance, or long-term safety.
The limitations of short-term studies highlight the need for longer-term clinical trials to assess the sustained impact of tiropramide on patient quality of life and healthcare resource utilization. Population pharmacokinetic (PPK) modeling is being explored as a method to provide more scientific evidence for dose setting, considering the differences among individuals. nih.gov Such studies can help determine if dose adjustments are necessary based on patient characteristics, potentially leading to more personalized and effective long-term management of conditions like IBS. nih.gov Current research progress includes clinical trials aimed at better understanding these long-term effects and refining dosing strategies to maximize therapeutic benefit. patsnap.com
Drug Interactions and Safety Profile of Tiropramide Hydrochloride in Clinical Practice
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions involve the effect of co-administered drugs on the absorption, distribution, metabolism, and excretion of tiropramide (B1683179) hydrochloride.
The metabolism of tiropramide hydrochloride can be influenced by drugs that inhibit or induce the cytochrome P450 (CYP450) enzyme system. patsnap.com CYP450 enzymes are crucial for the biotransformation of many drugs.
CYP450 Inhibitors : Co-administration with potent inhibitors of CYP450 enzymes, such as the antifungal agent ketoconazole (B1673606) or the antibiotic erythromycin, may lead to increased plasma concentrations of tiropramide. patsnap.com This elevation in drug levels could potentially enhance its therapeutic effects but also increase the risk of adverse reactions. patsnap.com
CYP450 Inducers : Conversely, concurrent use with CYP450 inducers, like the antibiotic rifampicin, can accelerate the metabolism of tiropramide, potentially reducing its plasma concentration and therapeutic efficacy. patsnap.com
While one source suggests no known pharmacokinetic-based interactions, the potential for interactions via the CYP450 system warrants clinical consideration. patsnap.comndrugs.com
Table 1: Potential Pharmacokinetic Drug Interactions with this compound
| Interacting Drug Class | Example Drugs | Potential Effect on this compound |
|---|---|---|
| CYP450 Inhibitors | Ketoconazole, Erythromycin | Increased plasma concentration and risk of toxicity patsnap.com |
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body.
The simultaneous use of this compound with other antispasmodic or anticholinergic agents can lead to an amplification of their muscle-relaxant effects. patsnap.com This may result in excessive muscle relaxation and potentially pronounced hypotension. patsnap.com Although tiropramide is classified as a cholinergic muscarinic antagonist, it is noted to have minimal systemic effects as it does not significantly affect the autonomic nervous system. patsnap.comdruginfosys.com High doses of tiropramide may have a hypotensive effect that could be additive with other drugs that lower blood pressure. ndrugs.com
Adverse Event Profile from Clinical Trials
Clinical trials have provided valuable data on the safety and tolerability of this compound. Generally, the side effects are mild and transient. patsnap.com
Commonly reported adverse events include:
Nausea patsnap.comndrugs.commims.com
Vomiting patsnap.comndrugs.commims.com
Dry mouth ndrugs.commims.comapollopharmacy.in
Constipation patsnap.comndrugs.commims.com
Allergic reactions (such as rash, itching, and swelling) patsnap.comndrugs.commims.com
Dizziness patsnap.com
Diarrhea patsnap.com
In a multicenter, randomized, double-blind, non-inferiority trial comparing tiropramide with octylonium bromide for the treatment of Irritable Bowel Syndrome (IBS), the safety profiles of the two drugs were found to be similar. nih.gov
Table 2: Adverse Events Reported in a Clinical Trial of Tiropramide vs. Octylonium Bromide for IBS nih.gov
| Adverse Event | Tiropramide Group (n=147) | Octylonium Group (n=147) |
|---|---|---|
| Any Treatment-Emergent Adverse Event (TEAE) | 16 (10.88%) | 18 (12.24%) |
| Nasopharyngitis | 4 (2.72%) | 4 (2.72%) |
| Dizziness | 2 (1.36%) | 0 (0.00%) |
| Headache | 1 (0.68%) | 3 (2.04%) |
| Nausea | 1 (0.68%) | 1 (0.68%) |
| Dyspepsia | 1 (0.68%) | 1 (0.68%) |
| Abdominal Pain Upper | 1 (0.68%) | 0 (0.00%) |
| Serious Adverse Events | 1 (0.68%) | 1 (0.68%) |
| Idiopathic thrombocytopenic purpura | 1 (0.68%) | 0 (0.00%) |
Note: The table presents the number of patients experiencing the event and the corresponding percentage.
Contraindications and Precautions
There are specific situations where the use of this compound is not recommended.
Contraindications:
Known hypersensitivity to tiropramide or any of its components. patsnap.com
Mechanical stenosis of the gastrointestinal tract. ndrugs.com
Megacolon. ndrugs.comdruginfosys.com
Circulatory collapse. druginfosys.commims.com
Precautions:
Caution is advised when administering this compound intravenously, especially in patients with low arterial blood pressure. mims.com
Patients should inform their healthcare provider of all medications they are taking, including over-the-counter drugs and supplements, to avoid potential interactions. patsnap.com
Special Populations: Pregnancy, Breastfeeding, Renal and Hepatic Impairment, Pediatric Use
The use of this compound in certain populations requires special consideration due to limited data on its safety and efficacy.
Pregnancy : this compound is classified as Pregnancy Category C. ndrugs.com This means that animal reproduction studies have shown an adverse effect on the fetus, but there are no adequate and well-controlled studies in humans. ndrugs.com Therefore, it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. patsnap.comndrugs.com Pregnant women or those planning to become pregnant should consult their doctor before taking this medication. apollopharmacy.innih.gov
Breastfeeding : There is limited information regarding the excretion of this compound in breast milk. patsnap.comapollopharmacy.in A decision should be made whether to discontinue nursing or the medication, taking into account the importance of the drug to the mother. apollopharmacy.in
Renal and Hepatic Impairment : this compound should be used with caution in individuals with a history of renal or hepatic impairment, as these conditions can affect the drug's metabolism and excretion. patsnap.com Severe renal impairment is a contraindication for its use. ndrugs.com
Pediatric Use : The safety and effectiveness of this compound in children under 12 years of age have not been established. apollopharmacy.in
Table 3: Summary of Use in Special Populations
| Population | Recommendation | Rationale |
|---|---|---|
| Pregnancy | Use only if potential benefit justifies potential risk (Category C) patsnap.comndrugs.com | Lack of controlled studies in pregnant women; potential for fetal harm. patsnap.comnih.govndrugs.com |
| Breastfeeding | Use with caution; consider discontinuing drug or nursing apollopharmacy.in | Limited data on excretion in breast milk. patsnap.comapollopharmacy.in |
| Renal Impairment | Use with caution; contraindicated in severe impairment patsnap.comndrugs.com | Potential for altered drug metabolism and excretion. patsnap.com |
| Hepatic Impairment | Use with caution patsnap.com | Potential for altered drug metabolism and excretion. patsnap.com |
| Pediatric Use | Safety and efficacy not established in children <12 years apollopharmacy.in | Lack of clinical data in this age group. apollopharmacy.in |
Analytical Methodologies and Quality Control for Tiropramide Hydrochloride Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is the cornerstone for separating Tiropramide (B1683179) hydrochloride from related substances, including impurities, degradation products, and metabolites.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Tiropramide hydrochloride. A selective HPLC method has been developed to effectively separate the drug from its degradation products. researchgate.netnih.gov This method typically utilizes a C18 column, such as an Agilent C18 (250×4.6 mm; 5 µm), with a gradient elution system. researchgate.netnih.gov A common mobile phase consists of a mixture of 10mM ammonium (B1175870) formate (B1220265) at pH 3.6 (solvent A) and methanol (B129727) (solvent B), delivered at a flow rate of 1.00 mL/min. researchgate.netnih.gov
For bioanalytical applications, such as measuring plasma concentrations, a reversed-phase C18 column is also employed. researchgate.net In one such method, a mobile phase of water and acetonitrile (B52724) was used with UV detection set at 230 nm. researchgate.netresearchgate.net This method demonstrated good linearity in the concentration range of 10-200 ng/mL, with retention times for an internal standard (diphenhydramine hydrochloride) and tiropramide being approximately 5.6 and 8.3 minutes, respectively. researchgate.netresearchgate.net Another HPLC method for plasma analysis reported excellent linearity (r² = 0.99) in a range of 2 to 500 ng/mL. mdpi.com The enantiomers of tiropramide, which possesses a chiral center, have also been successfully resolved using HPLC on a leucine-derived chiral stationary phase. researchgate.netnih.gov
| Parameter | HPLC Method for Degradation Products | HPLC-UV Method for Plasma |
| Column | Agilent C18 (250×4.6 mm; 5 µm) researchgate.netnih.gov | Reversed phase C18 researchgate.net |
| Mobile Phase | Gradient elution with 10mM ammonium formate (pH 3.6) and methanol researchgate.netnih.gov | Water and acetonitrile researchgate.net |
| Flow Rate | 1.00 mL/min researchgate.netnih.gov | Not specified |
| Detection | Not specified | UV at 230 nm researchgate.net |
| Linearity | Not applicable | 10-200 ng/mL researchgate.net |
| Retention Time | Varies for drug and degradants | ~8.3 min for Tiropramide researchgate.net |
Gas Chromatography combined with Mass Spectrometry (GC/MS) has been instrumental in identifying the metabolites of tiropramide. In a study involving healthy volunteers who were administered this compound orally, urine samples were analyzed, leading to the discovery of eight distinct metabolites. nih.gov Three of these metabolites were definitively identified by comparing their mass spectra and retention times with synthetic standards. researchgate.netnih.gov For the remaining five metabolites, probable structures were proposed based on their mass spectral data. researchgate.netnih.gov
For quantitative analysis in plasma, a sensitive and selective GC/MS method has also been developed. nih.gov This method uses a solid-liquid extraction for sample preparation and analysis is performed on an HP-5MS column. The retention times for tiropramide and an internal standard were approximately 9.8 and 10.2 minutes, respectively. nih.gov The method demonstrated excellent linearity over a concentration range of 5-500 ng/ml. nih.gov Another study utilized a gas chromatograph with a nitrogen-phosphorus detector (GC/NPD) for plasma concentration analysis, which proved to be sensitive and rapid enough for pharmacokinetic studies. kist.re.kr
The structural elucidation of complex molecules like degradation products is effectively achieved using Liquid Chromatography-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-QTOF-MS/MS). This powerful technique was used to study the fragmentation patterns of this compound and its five degradation products that formed under various stress conditions. researchgate.netnih.govresearchgate.net The high-resolution mass spectrometry data obtained from LC-QTOF-MS/MS provides accurate mass measurements, which are crucial for determining the elemental composition and proposing the structures of the unknown degradation products. researchgate.net This method has been pivotal in characterizing the products resulting from hydrolytic and oxidative stress. nih.govresearchgate.net
Stability Testing and Degradation Pathway Elucidation (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stress)
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for identifying potential degradation products. nih.gov this compound has been subjected to a comprehensive series of stress tests as per the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.govresearchgate.net These studies involved exposing the drug to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions. researchgate.netnih.govresearchgate.net
The results indicated that this compound is susceptible to degradation under acidic and basic hydrolytic conditions, as well as under oxidative stress in a solution state. researchgate.netnih.govresearchgate.net Five distinct degradation products (DPs) were detected across these stress conditions. researchgate.netnih.gov Conversely, the drug demonstrated stability under neutral hydrolytic, thermal, and photolytic conditions, both in solution and in the solid state. researchgate.netnih.govresearchgate.net This information is critical for determining appropriate storage conditions and shelf-life for the drug product.
| Stress Condition | Stability of this compound | Degradation Products Formed |
| Acidic Hydrolysis | Susceptible/Degrades nih.govresearchgate.net | Yes (e.g., DP1, DP2, DP3, DP4) researchgate.net |
| Basic Hydrolysis | Susceptible/Degrades nih.govresearchgate.net | Yes (e.g., DP2) researchgate.net |
| Neutral Hydrolysis | Stable nih.govresearchgate.net | No |
| Oxidative Stress | Susceptible/Degrades nih.govresearchgate.net | Yes (e.g., DP5, N-oxide) researchgate.netresearchgate.net |
| Thermal Stress | Stable nih.govresearchgate.net | No |
| Photolytic Stress | Stable nih.govresearchgate.net | No |
Bioanalytical Method Development for Plasma Concentration Measurement
The development of validated bioanalytical methods is a prerequisite for pharmacokinetic studies. Several methods have been established for the accurate and precise measurement of tiropramide in human plasma.
A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometric (LC/MS/MS) method was developed for this purpose. nih.gov The method involved liquid-liquid extraction of tiropramide and an internal standard (cisapride) from plasma, followed by analysis on a Luna C8 column. nih.gov This method showed a linear range of 2.0-200 ng/ml, with a lower limit of quantification (LLOQ) of 2.0 ng/ml. nih.gov
Another validated method utilized HPLC with UV detection, which was linear from 10-200 ng/ml and had a mean recovery of 89%. researchgate.net A GC/MS method has also been successfully applied for bioequivalence studies, showing good linearity (5-500 ng/ml), precision (CVs < 7.7%), and accuracy (mean concentrations within 87.9-114.1% of nominal). nih.gov
| Analytical Technique | Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Key Findings |
| LC/MS/MS nih.gov | Liquid-Liquid | 2.0 - 200 | 2.0 | 50.2 - 53.1 | Rapid, sensitive, and selective for pharmacokinetic studies. |
| HPLC-UV researchgate.net | Liquid-Liquid (n-hexane) | 10 - 200 | Not specified | 89 | Simple and selective method suitable for bioequivalence studies. |
| GC/MS nih.gov | Solid-Liquid | 5 - 500 | Not specified | ~75.1 | Successfully applied to a bioequivalence test. |
| Column-switching HPLC mdpi.com | Not specified | 2 - 500 | 2 | Not specified | Excellent linearity, suitable for pharmacokinetic studies. |
Future Directions and Emerging Research Avenues for Tiropramide Hydrochloride
Further Elucidation of Specific Mechanism of Action on the Intestine
The primary mechanism of tiropramide (B1683179) is understood to be its spasmolytic effect on intestinal smooth muscle. It is known to inhibit the phosphodiesterase enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This elevation in cAMP promotes muscle relaxation. mims.com Additionally, tiropramide is recognized for its ability to reduce the release and influx of calcium ions (Ca²⁺) in intestinal smooth muscle cells, a critical step for muscle contraction. patsnap.comnih.gov
However, the complete picture of its interaction with the complex intestinal environment is not fully resolved. Some evidence suggests it may also possess anticholinergic properties by blocking the action of acetylcholine (B1216132) on muscarinic receptors, further contributing to muscle relaxation. patsnap.com Mild anti-inflammatory properties have also been observed, although the clinical significance of this is still under investigation. patsnap.com
Future research is required to fully delineate these interconnected pathways. nih.gov A deeper investigation into its pharmacodynamic and pharmacokinetic properties within the intestine will clarify the nuances of its action. nih.gov This includes understanding its effects on different segments of the intestine, its influence on visceral hypersensitivity, and its potential modulation of gut motility beyond simple spasmolysis.
Table 1: Known and Investigated Mechanisms of Action of Tiropramide
| Mechanism | Description | Primary Effect |
| Phosphodiesterase (PDE) Inhibition | Blocks the enzyme responsible for cAMP degradation, increasing intracellular cAMP levels. patsnap.com | Smooth muscle relaxation. patsnap.com |
| Calcium Channel Modulation | Inhibits the influx of extracellular Ca²⁺ and reduces its release from intracellular stores. patsnap.comnih.gov | Prevention of muscle contraction. patsnap.com |
| Anticholinergic Properties | Potential antagonism of muscarinic receptors, blocking the contractile effect of acetylcholine. patsnap.com | Contributes to smooth muscle relaxation. patsnap.com |
| Anti-inflammatory Effects | Mild anti-inflammatory properties have been noted. patsnap.com | Potential reduction of gastrointestinal inflammation. patsnap.com |
Exploration of Novel Therapeutic Targets and Pathways
Current research has primarily focused on tiropramide's efficacy in treating smooth muscle spasms in conditions like irritable bowel syndrome (IBS). patsnap.com However, its multifaceted mechanism of action suggests potential applications beyond its current indications. patsnap.compatsnap.com The observed anti-inflammatory effects, for instance, open up avenues for investigating its utility in inflammatory conditions of the gut where spasm and inflammation coexist. patsnap.com
Future exploration will likely focus on identifying novel therapeutic targets. This could involve investigating its effects on other signaling pathways involved in visceral pain and motility, such as transient receptor potential (TRP) channels. Research into its potential applications for other disorders characterized by smooth muscle hypercontractility, outside of the gastrointestinal tract, is another promising area. Pharmaceutical companies and research institutions continue to explore the full therapeutic potential of tiropramide hydrochloride for new indications. patsnap.com
Development of Advanced Formulations and Delivery Systems
To improve patient compliance and optimize the therapeutic effect of tiropramide, research into advanced drug delivery systems is underway. A significant area of development is the creation of bilayer tablets that incorporate both immediate-release and extended-release layers. doaj.orgresearchgate.net The immediate-release layer provides a rapid onset of action to alleviate acute symptoms, while the extended-release layer maintains a therapeutic plasma concentration over a longer period, reducing the frequency of administration. researchgate.net
Studies have experimented with different polymers, such as Ethyl Cellulose (EC) and Hydroxy Propyl Methyl Cellulose (HPMC), to control the drug's release profile. doaj.orgresearchgate.net The objective is to achieve a predictable and sustained release, ensuring consistent efficacy. researchgate.net Future work in this area may include the development of colon-targeted delivery systems to release the drug directly at its site of action, potentially increasing efficacy and reducing systemic side effects.
Research into Combination Therapies for Enhanced Efficacy
The potential for using this compound in combination with other therapeutic agents to achieve synergistic effects is a significant area for future research. While direct studies on tiropramide combination therapies are limited, the principle is well-established in treating complex multifactorial conditions. For example, in IBS, where symptoms can include pain, bloating, and altered bowel habits, combining tiropramide with agents that target other pathophysiological mechanisms—such as neuromodulators, probiotics, or antibiotics—could offer a more comprehensive treatment approach.
Clinical trials comparing tiropramide to other antispasmodics like octylonium bromide have demonstrated its non-inferiority in managing IBS symptoms. nih.govnih.gov Future studies could build on this by investigating whether combining these agents at lower doses could enhance efficacy while minimizing side effects. The success of combination therapies in other fields, such as the use of tiotropium (B1237716) and olodaterol (B163178) for COPD, provides a strong rationale for exploring similar strategies with tiropramide for gastrointestinal disorders. nih.govmedscape.com
Investigation of Long-term Safety and Efficacy in Diverse Patient Populations
While existing clinical trials have established the short-term safety and efficacy of tiropramide, particularly over a 4-week period in patients with IBS, there is a need for more extensive long-term data. patsnap.comnih.gov Future research must focus on evaluating its safety and sustained efficacy over more extended periods of use.
Furthermore, clinical trials have often been conducted in specific populations. nih.gov There is a need to expand this research to include a more diverse range of patients, including different age groups, ethnicities, and those with common comorbidities. For instance, clinical trial protocols have often excluded patients with conditions like uncontrolled diabetes, hypertension, or renal and hepatic dysfunction. clinicaltrials.gov Investigating the safety and efficacy of tiropramide in these specific patient populations is crucial for broadening its clinical applicability and ensuring its safe use in a real-world context.
Expanded Clinical Trial Designs and Methodologies
The design of clinical trials for tiropramide is evolving. Past studies have successfully used multicenter, randomized, double-blind, non-inferiority trial designs to compare it against other active treatments. nih.govewha.ac.kr These trials have typically used primary endpoints such as the visual analogue scale (VAS) for abdominal pain and a range of secondary endpoints including quality of life questionnaires (IBS-QoL) and patient symptom diaries. nih.govresearchgate.net
Future trials could incorporate more innovative designs and methodologies. Adaptive trial designs could allow for modifications to the trial protocol based on interim data, potentially making the research process more efficient. The use of real-world evidence (RWE) gathered from electronic health records and patient registries could provide valuable insights into the long-term effectiveness and safety of tiropramide in everyday clinical practice. Furthermore, designing trials that focus on specific subtypes of functional bowel disorders could help identify the patient populations most likely to benefit from the treatment.
Table 2: Key Parameters in Tiropramide Clinical Trials
| Parameter | Description | Examples from Studies |
| Study Design | The framework of the clinical trial. | Multicenter, randomized, double-blind, non-inferiority. nih.govewha.ac.kr |
| Primary Endpoint | The main result that is measured to see if the treatment worked. | Mean change in abdominal pain from baseline assessed by Visual Analogue Scale (VAS). nih.gov |
| Secondary Endpoints | Additional outcomes measured to assess efficacy and tolerability. | Abdominal discomfort (VAS), IBS-Quality of Life (IBS-QoL), patient-reported symptom diaries, depression and anxiety scales. nih.govresearchgate.net |
| Patient Population | The group of individuals included in the study. | Patients aged 20-75 diagnosed with Irritable Bowel Syndrome (IBS) according to Rome III criteria. jnmjournal.org |
Pharmacogenomic and Biomarker Research to Predict Treatment Response
A significant frontier in tiropramide research is the application of pharmacogenomics and the identification of biomarkers to predict patient response. nih.gov The effectiveness and metabolism of drugs can vary significantly between individuals due to genetic differences. mdpi.com Pharmacogenomic research aims to identify these genetic variations to tailor drug therapy for individual patients, optimizing efficacy and minimizing adverse reactions. nih.gov
A population pharmacokinetics study in healthy Korean subjects has already initiated this line of inquiry by examining the influence of genetic variations in the ABCB1 and CYP2D6 genes on how the body processes tiropramide. nih.gov The goal is to identify genetic markers that can predict how a patient will respond to tiropramide, allowing for personalized dosing strategies. The increasing inclusion of pharmacogenomic biomarker information in FDA drug labels underscores the importance of this research area for the future of therapeutics. fda.gov Future studies will likely aim to identify specific biomarkers—whether genetic, protein, or metabolic—that can reliably predict treatment success with this compound.
Translational Research: From Preclinical Findings to Clinical Applications
Translational research for this compound provides a clear example of the "bench-to-bedside" approach, where foundational laboratory discoveries about a compound's mechanism of action directly inform its successful application in clinical practice. The journey of tiropramide from a molecule studied in tissue preparations to a therapeutic agent for functional gastrointestinal disorders highlights this crucial link.
Preclinical investigations were fundamental in elucidating how this compound exerts its effects. Early in vitro studies focused on its impact on smooth muscle tissue, which is central to the function of the gastrointestinal, biliary, and urinary tracts. These laboratory studies revealed that tiropramide is an antispasmodic agent that works by relaxing smooth muscles. apollopharmacy.inpatsnap.com The primary mechanism identified was the inhibition of the phosphodiesterase (PDE) enzyme. patsnap.comnih.gov By blocking PDE, tiropramide increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov This elevation in cAMP leads to the binding of calcium (Ca2+) to the sarcoplasmic reticulum, which prevents calcium from interacting with contractile proteins, ultimately resulting in muscle relaxation. nih.gov
Further preclinical research in animal models, such as isolated rabbit colon preparations, confirmed these findings. nih.gov It was demonstrated that tiropramide could effectively counteract muscle contractions induced by chemical stimuli like carbachol. nih.gov This body of evidence strongly suggested that the compound's ability to modulate smooth muscle tone via cAMP-mediated pathways was its core therapeutic action. nih.govpatsnap.com
These specific preclinical insights created a logical bridge to clinical applications. Disorders characterized by painful smooth muscle spasms, such as Irritable Bowel Syndrome (IBS), became evident therapeutic targets. apollopharmacy.inpatsnap.com The hypothesis was that by relaxing the intestinal muscles, tiropramide could alleviate the primary symptoms of IBS, including abdominal pain, cramping, and discomfort. apollopharmacy.in1mg.com
Subsequent clinical trials were designed to validate this hypothesis in patients. Multiple studies have evaluated the efficacy of tiropramide in treating IBS and other spastic conditions of the gastrointestinal system. drugbank.comnih.gov A notable multicenter, randomized, non-inferiority trial compared tiropramide with octylonium, another antispasmodic, in patients with IBS. nih.govjnmjournal.orgewha.ac.kr The results showed that tiropramide was as effective as octylonium in reducing abdominal pain and discomfort. jnmjournal.orgewha.ac.kr Another controlled clinical trial found that tiropramide induced a faster and higher improvement in symptoms like abdominal pain and constipation compared to octylonium bromide in patients with spastic irritable bowel syndrome. nih.gov Specifically, a significantly greater percentage of patients treated with tiropramide experienced relief from abdominal pain on the third and fifth days of treatment. nih.gov
The successful clinical outcomes directly correlate with the mechanisms uncovered in preclinical research. The observed relief from abdominal cramps and pain in IBS patients aligns perfectly with the foundational discovery of tiropramide's ability to induce smooth muscle relaxation through phosphodiesterase inhibition. patsnap.comnih.gov This successful translation from a well-defined molecular mechanism to tangible clinical benefit underscores the value of rigorous preclinical investigation in guiding targeted drug development.
Data on Translational Pathway of this compound
Table 1: Summary of Preclinical Research Findings
| Research Stage | Model/System Used | Key Finding | Implication for Clinical Use |
|---|---|---|---|
| In Vitro | Isolated smooth muscle preparations (e.g., guinea pig ileum, rabbit jejunum) nih.govnih.gov | Demonstrated broad-spectrum antispasmodic activity against various chemical and electrical stimuli. nih.gov | Suggests potential efficacy against spasms in different smooth muscle-containing organs. |
| Mechanism Study | Rabbit colon homogenates and microsomal preparations nih.gov | Inhibits phosphodiesterase (PDE) activity, leading to increased intracellular cAMP levels. patsnap.comnih.gov | Explains the biochemical pathway for smooth muscle relaxation. |
| Cellular Action | Purified microsomal preparation from rabbit colon smooth muscle nih.gov | Increased binding of Ca2+ to the sarcoplasmic reticulum. nih.gov | Pinpoints the downstream effect of cAMP elevation, preventing muscle contraction. |
| Animal Model | Carbachol-stimulated rabbit isolated colon nih.gov | Reversed induced muscle contractions and increased cAMP content. nih.gov | Confirmed the mechanism of action in a functional tissue model, supporting its potential as a spasmolytic agent. |
Table 2: Correlation of Preclinical Predictions with Clinical Outcomes
| Preclinical Prediction | Clinical Indication Targeted | Clinical Trial Outcome | Confirmation of Translational Link |
|---|---|---|---|
| Potent smooth muscle relaxant activity. nih.govnih.gov | Irritable Bowel Syndrome (IBS) with abdominal pain and cramping. apollopharmacy.indrugbank.com | Significant reduction in abdominal pain and discomfort scores observed in randomized controlled trials. nih.govjnmjournal.orgewha.ac.kr | Yes |
| Inhibition of induced intestinal spasms. nih.gov | Spastic pain of the gastrointestinal and hepatobiliary tracts. apollopharmacy.inpatsnap.com | Effective in relieving key symptoms of IBS, such as cramping and abdominal pressure. apollopharmacy.in | Yes |
Q & A
Q. What are the critical physicochemical properties of Tiropramide hydrochloride for experimental reproducibility?
this compound (CAS 53567-47-8) has a molecular weight of 504.10 g/mol, a melting point of 88–94.5°C, and water solubility of 620 mg/L at 25°C . Its pKa (3.1) and log P (3.13) influence solubility and bioavailability, necessitating pH-adjusted buffers in dissolution studies. Researchers should validate purity (>98% via HPLC) and storage conditions (4°C) to prevent degradation .
Q. Which analytical methods are validated for quantifying this compound in formulations?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while spectrophotometric methods (e.g., oxidative coupling) quantify low concentrations . Dissolution testing using USP apparatus in pH 1.2–6.8 media evaluates release profiles, with immediate-release layers achieving >40% drug release within 30 minutes .
Q. What synthetic routes are reported for this compound, and how are intermediates characterized?
Synthesis involves benzyl-protected intermediates and alkylation of diethylaminoethoxy groups, followed by hydrochloric acid salt formation. Key intermediates include N-[2-(4-hydroxyphenyl)ethyl]benzamide, verified via NMR (400–600 MHz) and mass spectrometry . Purity is confirmed using UPLC-MS to detect impurities <0.1% .
Advanced Research Questions
Q. How can discrepancies in Tiropramide’s pharmacokinetic data across studies be resolved?
Meta-analyses should account for variables like assay sensitivity (e.g., HPLC vs. LC-MS/MS) and subject demographics. For example, a 2014 clinical trial reported 23.5 mm reduction in abdominal pain VAS scores, but batch variability (e.g., ±5% in dissolution rates) may skew outcomes . Researchers should standardize protocols using reference standards (e.g., EP/JP grade) and report uncertainty intervals .
Q. What experimental design considerations optimize in vitro dissolution studies for extended-release formulations?
Dual-layer tablets require testing in biorelevant media (e.g., FaSSGF/FaSSIF) with paddle speeds of 50–75 rpm to mimic gastrointestinal motility. Immediate-release layers (starch/CMC-based) disintegrate within 30 minutes, while extended-release matrices (HPMC) sustain release over 8–12 hours. Statistical models (e.g., Weibull) fit dissolution profiles to predict in vivo behavior .
Q. How does Tiropramide’s molecular structure dictate its antispasmodic activity and receptor selectivity?
The benzamide core and diethylaminoethoxy side chain bind muscarinic receptors, reducing smooth muscle contraction. SAR studies show that substituting the dipropylcarbamoyl group decreases off-target effects on calcium channels. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., ileum contraction models) validate selectivity .
Q. What strategies minimize batch variability in preclinical studies of this compound?
Implement quality-by-design (QbD) principles:
Q. Which translational models best evaluate Tiropramide’s efficacy in functional gastrointestinal disorders?
Rodent models of IBS-D (e.g., stress-induced hypermotility) correlate with human symptom diaries. Endpoints include stool frequency reduction (≥30%) and colonic transit time (measured via charcoal meal assay). Cross-validate findings with human studies using Rome IV criteria and IBS-QoL questionnaires .
Q. Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
